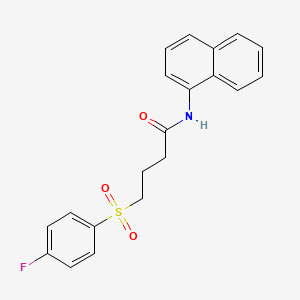![molecular formula C15H24N4O4S B6507230 N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide CAS No. 899944-92-4](/img/structure/B6507230.png)
N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thieno[3,4-c]pyrazol derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazol core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl and methylpropyl groups are then introduced through subsequent reactions, often involving reagents like tert-butyl lithium or methylpropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle the specific conditions required for each step. Purification processes such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[3,4-c]pyrazol core to its oxidized derivatives.
Reduction: : Reduction of the dioxo groups to hydroxyl groups.
Substitution: : Replacement of the tert-butyl or methylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of diols or hydroxylamines.
Substitution: : Generation of a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets. Potential pathways could include inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tert-butyl and methylpropyl groups. Similar compounds include other thieno[3,4-c]pyrazol derivatives, which may differ in their substituents or core structures. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4- (dimethylsulfamoyl)benzamide
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-9(2)6-16-13(20)14(21)17-12-10-7-24(22,23)8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZPCSUOPYIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro-](/img/structure/B6507148.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507154.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507158.png)
![6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507162.png)
![1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea](/img/structure/B6507164.png)
![3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea](/img/structure/B6507178.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6507182.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6507187.png)
![ethyl 12'-chloro-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B6507197.png)
![1-benzyl-3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507214.png)
![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)
![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)

